![molecular formula C18H9BrO5S B14613575 4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione CAS No. 60981-71-7](/img/structure/B14613575.png)
4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by the presence of a benzenesulfonyl group, a bromine atom, and a naphthofuran core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione can be achieved through several synthetic routes. One common method involves the Paal-Knorr furan synthesis, which is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds . This method is widely used due to its efficiency and simplicity. The reaction typically requires an acid catalyst such as trifluoroacetic acid and can be performed under mild conditions.
Another approach involves the Diels-Alder reaction, where a naphthoquinone derivative reacts with a vinyl benzofuran followed by oxidation to yield the desired product . This method is advantageous as it allows for the formation of complex polycyclic structures in a single step.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce dehalogenated compounds.
Wissenschaftliche Forschungsanwendungen
4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a potential candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The bromine atom and naphthofuran core contribute to the compound’s overall reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Benzenesulfonyl)-5-chloronaphtho[2,3-c]furan-1,3-dione: Similar structure but with a chlorine atom instead of bromine.
4-(Benzenesulfonyl)-5-fluoronaphtho[2,3-c]furan-1,3-dione: Contains a fluorine atom instead of bromine.
4-(Benzenesulfonyl)-5-iodonaphtho[2,3-c]furan-1,3-dione: Contains an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione imparts unique reactivity compared to its halogenated counterparts
Eigenschaften
CAS-Nummer |
60981-71-7 |
|---|---|
Molekularformel |
C18H9BrO5S |
Molekulargewicht |
417.2 g/mol |
IUPAC-Name |
4-(benzenesulfonyl)-5-bromobenzo[f][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C18H9BrO5S/c19-13-8-4-5-10-9-12-15(18(21)24-17(12)20)16(14(10)13)25(22,23)11-6-2-1-3-7-11/h1-9H |
InChI-Schlüssel |
SJRICIPCWQSFPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C3C(=CC4=C2C(=O)OC4=O)C=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Ethyl(phenyl)carbamoyl]pyridin-1-ium chloride](/img/structure/B14613496.png)
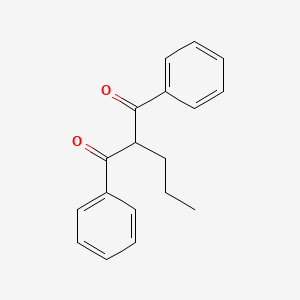
![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14613520.png)
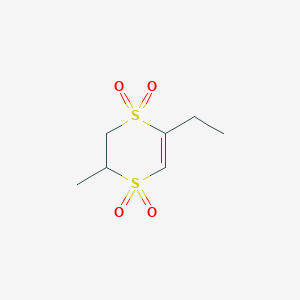
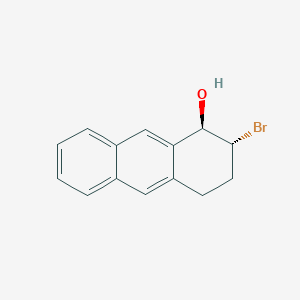
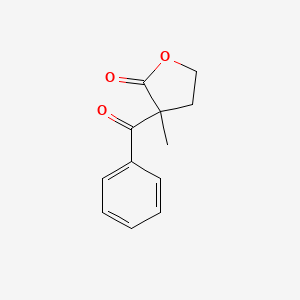
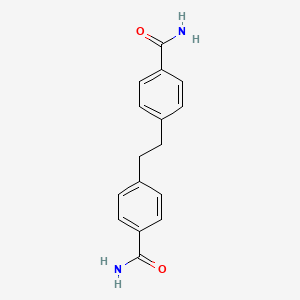
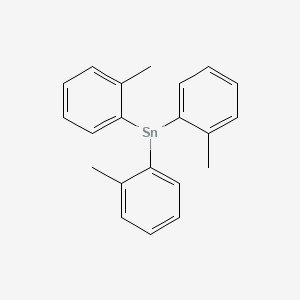
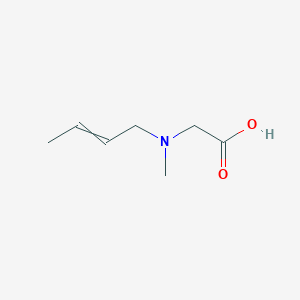
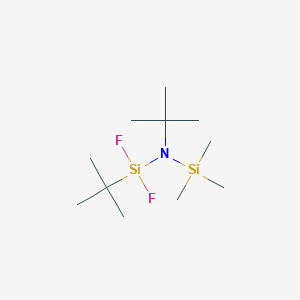
![4-Cyanophenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14613555.png)
![3-[(Benzamidomethyl)sulfanyl]propanoic acid](/img/structure/B14613556.png)
![4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14613559.png)
![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-4-methoxy-](/img/structure/B14613564.png)
